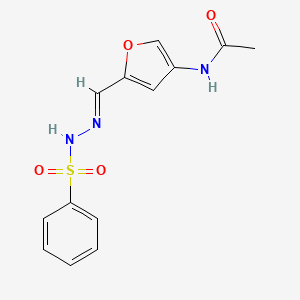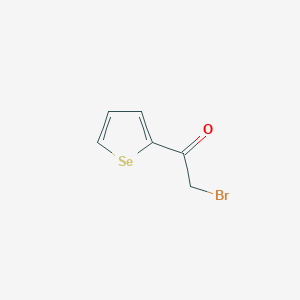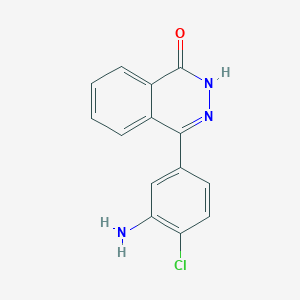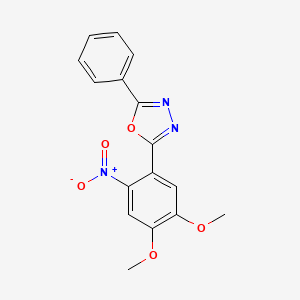![molecular formula C6H4N6 B12895707 Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine CAS No. 294662-09-2](/img/no-structure.png)
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which includes imidazole and triazine rings. The unique arrangement of nitrogen atoms within the rings contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azoloannulated tetrazines with guanidine . This nucleophilic substitution methodology allows for the formation of the desired compound with high efficiency. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Guanidine in ethanol or acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced analogs.
科学研究应用
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antiglycation activities.
Medicine: Research has shown potential for its use in developing new therapeutic agents due to its biological activities.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity, for example, is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
- Imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazines
- Imidazo[2,1-b][1,3]thiazines
- 1,2,4-Triazolo[4,3-a]quinoxaline
Uniqueness
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine is unique due to its specific ring structure and the arrangement of nitrogen atoms, which confer distinct chemical reactivity and biological activities. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for further research and development.
属性
| 294662-09-2 | |
分子式 |
C6H4N6 |
分子量 |
160.14 g/mol |
IUPAC 名称 |
1,3,6,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C6H4N6/c1-2-12-6(7-1)11-4-8-10-5(11)3-9-12/h1-4H |
InChI 键 |
IMKPETPCWDWSSP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=N1)N3C=NN=C3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)

![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
